(NZ)-N-[2-(4-fluorophenyl)-1-pyridin-4-ylethylidene]hydroxylamine
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Overview
Description
Ethanone, 2-(4-fluorophenyl)-1-(4-pyridinyl)-, oxime is a chemical compound with the molecular formula C13H10FN2O This compound is characterized by the presence of a fluorophenyl group and a pyridinyl group attached to an ethanone backbone, with an oxime functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 2-(4-fluorophenyl)-1-(4-pyridinyl)-, oxime typically involves the reaction of 4-fluoroacetophenone with 4-pyridinecarboxaldehyde in the presence of hydroxylamine hydrochloride. The reaction is carried out under reflux conditions in an ethanol solvent. The resulting product is then purified through recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process while maintaining consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethanone, 2-(4-fluorophenyl)-1-(4-pyridinyl)-, oxime undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine group.
Substitution: The fluorine atom in the fluorophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
Ethanone, 2-(4-fluorophenyl)-1-(4-pyridinyl)-, oxime has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of Ethanone, 2-(4-fluorophenyl)-1-(4-pyridinyl)-, oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with biological macromolecules, influencing their function. The fluorophenyl and pyridinyl groups contribute to the compound’s binding affinity and specificity. Pathways involved include modulation of enzyme activity and receptor binding.
Comparison with Similar Compounds
Similar Compounds
- Ethanone, 2-(4-chlorophenyl)-1-(4-pyridinyl)-, oxime
- Ethanone, 2-(4-bromophenyl)-1-(4-pyridinyl)-, oxime
- Ethanone, 2-(4-methylphenyl)-1-(4-pyridinyl)-, oxime
Uniqueness
Ethanone, 2-(4-fluorophenyl)-1-(4-pyridinyl)-, oxime is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and enhances its reactivity compared to its chloro, bromo, and methyl analogs. This uniqueness makes it a valuable compound for specific applications in research and industry.
Properties
Molecular Formula |
C13H11FN2O |
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Molecular Weight |
230.24 g/mol |
IUPAC Name |
(NZ)-N-[2-(4-fluorophenyl)-1-pyridin-4-ylethylidene]hydroxylamine |
InChI |
InChI=1S/C13H11FN2O/c14-12-3-1-10(2-4-12)9-13(16-17)11-5-7-15-8-6-11/h1-8,17H,9H2/b16-13- |
InChI Key |
FKRODWKYQVHZGS-SSZFMOIBSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C/C(=N/O)/C2=CC=NC=C2)F |
Canonical SMILES |
C1=CC(=CC=C1CC(=NO)C2=CC=NC=C2)F |
Origin of Product |
United States |
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